Coumatétralyl

Vue d'ensemble

Description

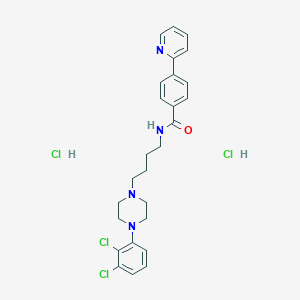

Coumatetralyl is commonly used with grains and other cereals as a rodent poison . It is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type .

Synthesis Analysis

A validated LC–MS-MS method has been developed for the extraction, identification, and quantification of nine rodenticides, including Coumatetralyl . The analysis was conducted using a Waters ACQUITY UPLC TQD system operating in multiple reaction monitoring mode .Molecular Structure Analysis

Coumatetralyl has a molecular mass of 292.3 g/mol .Chemical Reactions Analysis

Coumatetralyl is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . It disrupts the normal blood-clotting mechanisms by inhibiting the vitamin K cycle .Physical And Chemical Properties Analysis

Coumatetralyl technical is a white to yellow-grey crystalline powder with a characteristic slight odour and a melting point of 168.8°C .Applications De Recherche Scientifique

Contrôle des rongeurs

Le Coumatétralyl est couramment utilisé avec des céréales et autres céréales comme poison pour rongeurs {svg_1}. Il est souvent utilisé en conjonction avec une poudre de suivi pour surveiller l'activité d'alimentation dans une zone particulière. La poudre de suivi adhère également à la fourrure, ce qui permet d'ingérer davantage de poison lors du toilettage {svg_2}.

Étude d'impact environnemental

L'utilisation et l'exposition généralisées du this compound ont conduit à son accumulation dans l'environnement et les organismes, causant des dommages aux écosystèmes {svg_3}. Des études ont été menées pour comprendre son impact sur l'environnement et trouver des moyens de l'atténuer {svg_4}.

Recherche sur la bioaccumulation

Le this compound a le potentiel de bioaccumulation et de transfert par les réseaux trophiques {svg_5}. Cela en fait un sujet d'intérêt dans les études liées à la bioaccumulation et ses effets sur différents organismes {svg_6}.

Étude d'impact sur la santé humaine

Les intoxications au this compound induites accidentellement et par suicide sont devenues un problème de santé publique mondial important {svg_7}. Des recherches sont en cours pour comprendre ses impacts sur la santé et trouver des traitements efficaces {svg_8}.

Détection dans l'eau environnementale

Une méthode de spectroscopie Raman améliorée par la surface (SERS) rapide et robuste a été développée pour la détection rapide sur site du this compound dans l'eau environnementale {svg_9}. Cela aide à surveiller sa présence dans l'environnement et à évaluer son impact {svg_10}.

Détection dans l'urine humaine

La même méthode SERS a également été utilisée pour la détection du this compound dans l'urine humaine {svg_11}. Ceci est particulièrement utile en cas d'intoxication suspectée, permettant un traitement rapide et efficace {svg_12}.

Recherche sur l'antidote

L'antidote du this compound est la vitamine K1 {svg_13}. Des recherches sont en cours pour évaluer l'efficacité de ce traitement et trouver des antidotes plus efficaces {svg_14}.

Étude d'impact des pesticides

En tant que pesticide courant, le this compound a été largement utilisé pour contrôler les rongeurs symbiotiques {svg_15}. Des études sont en cours pour comprendre son impact sur la productivité agricole et la qualité des cultures {svg_16}.

Safety and Hazards

Mécanisme D'action

Target of Action

Coumatetralyl is an anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . Its primary target is the Vitamin K cycle, which plays a crucial role in the blood clotting mechanism .

Mode of Action

Coumatetralyl acts as an anti-vitamin K (AVK) agent . It disrupts the normal blood clotting mechanisms by inhibiting the Vitamin K epoxide reductase, an enzyme that is essential for the recycling of Vitamin K . This inhibition prevents the regeneration of active Vitamin K, thereby impairing the formation of Vitamin K-dependent clotting factors II, VII, IX, and X, and proteins C and S .

Biochemical Pathways

The disruption of the Vitamin K cycle by Coumatetralyl leads to a deficiency of Vitamin K-dependent clotting factors in the blood . This deficiency affects the coagulation pathway, resulting in an increased bleeding tendency. If the exposure to Coumatetralyl continues for several days, the product becomes more toxic .

Pharmacokinetics

Coumatetralyl is rapidly metabolized, and its toxicity is relatively low after one exposure . It must be constantly present in the bloodstream for more than one to two days to be highly toxic . A terminal half-life of at least 81 days for Coumatetralyl in blood has been estimated , which is longer than previously reported in other species .

Result of Action

The result of Coumatetralyl’s action is an increased bleeding tendency, which can eventually lead to profuse haemorrhage and death . The onset of symptoms may be delayed for several days after exposure .

Action Environment

Coumatetralyl is commonly used with grains and other cereals as a rodent poison . It may be moderately persistent in soil systems and aquatic systems under certain conditions . It is moderately mobile, so there is some risk it may leach to groundwater, but its pattern of use will mitigate most risk .

Analyse Biochimique

Biochemical Properties

Coumatetralyl, as a vitamin K antagonist, interferes with the action of Vitamin K, a critical component in the biochemical reactions leading to blood clot formation. It inhibits the enzymes responsible for the synthesis of Vitamin K dependent clotting factors in the liver. This interaction between Coumatetralyl and these enzymes disrupts the normal clotting process, leading to an anticoagulant effect .

Cellular Effects

The primary cellular effect of Coumatetralyl is the disruption of normal blood clotting processes. By inhibiting the synthesis of Vitamin K dependent clotting factors, Coumatetralyl affects the function of platelets, the cells responsible for initiating the clotting process. This can lead to prolonged bleeding times and an increased risk of bleeding .

Molecular Mechanism

At the molecular level, Coumatetralyl exerts its effects by binding to and inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is responsible for reducing Vitamin K epoxide to its active form, which is a necessary cofactor for the synthesis of clotting factors. By inhibiting this enzyme, Coumatetralyl prevents the synthesis of these clotting factors, leading to its anticoagulant effect .

Temporal Effects in Laboratory Settings

The effects of Coumatetralyl in laboratory settings are dependent on the duration of exposure and the concentration of the compound. Over time, continued exposure to Coumatetralyl can lead to a cumulative anticoagulant effect, as the inhibited clotting factors are slowly depleted and not replaced due to the action of the compound .

Dosage Effects in Animal Models

In animal models, the effects of Coumatetralyl are dose-dependent. Lower doses may result in prolonged clotting times without overt signs of bleeding. At higher doses, Coumatetralyl can cause significant bleeding and hemorrhage, which can be fatal .

Transport and Distribution

Once absorbed, Coumatetralyl is distributed throughout the body via the bloodstream. It is able to cross cell membranes and accumulate within cells, particularly in the liver where it exerts its effects .

Subcellular Localization

Within cells, Coumatetralyl is likely to be found in the endoplasmic reticulum, the site of synthesis for the clotting factors it inhibits .

Propriétés

IUPAC Name |

4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSLJYXHZDTLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041799 | |

| Record name | Coumatetralyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white crystalline powder; colorless when pure; odorless. This material is used as a rodenticide, functioning as an anticoagulant that does not induce bait-shyness. (EPA, 1998), Yellowish-white odorless solid; Colorless when pure; [CAMEO] Colorless powder; [MSDSonline] | |

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumatetralyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 425 mg/L at 20 °C and pH 7, Soluble in alcohols and acetone; slightly soluble in benzene, toluene, and diethyl ether., SOL IN DIL ALKALI & MOST ORG SOLVENTS, Practically insoluble in benzene, moderately soluble in alcohols, and readily soluble acetone and dioxane. The sodium salt is fully soluble in water., For more Solubility (Complete) data for COUMATETRALYL (6 total), please visit the HSDB record page. | |

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.5X10-6 mPa /6.38X10-11 mm Hg/ at 20 °C | |

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

5836-29-3 | |

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumatetralyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5836-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumatetralyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumatetralyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumatetralyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMATETRALYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWK4HW86A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

349 °F (EPA, 1998), 172-176 °C, Yellowish crystals. MP: 166-172 °C /Technical/ | |

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)